molecular formula C16H16N2S B2570412 Indolinyl((4-methylphenyl)amino)methane-1-thione CAS No. 905489-39-6

Indolinyl((4-methylphenyl)amino)methane-1-thione

Cat. No. B2570412
CAS RN: 905489-39-6
M. Wt: 268.38
InChI Key: MLDYMFKZJUAVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Indolinyl((4-methylphenyl)amino)methane-1-thione is C16H16N2S . Its molecular weight is 268.38 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Indolinyl((4-methylphenyl)amino)methane-1-thione, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • Indolinyl compounds are utilized in chemical synthesis. For instance, a one-pot route was developed for synthesizing novel spiro [indolin–oxadiazol] derivatives via 1,3-dipolar cycloaddition reactions of nitrile oxides and isatin imine. This approach yields products in good yields and is confirmed using various spectral data, highlighting the compound's role in creating structurally complex molecules (Souzangarzadeh, 2016).
  • The compound 1-Amino-5-(4-methylbenzoyI)-4-(4-methylphenyl) pyrimidine-2(1H)-thione reacts with various isothiocyanates under different conditions to yield N,N-disubstituted thioureas. These reactions are characterized by spectroscopic measurements, showing the compound's versatility in synthesizing pyrimidine derivatives with potential pharmacological properties (Önal, Atli, & Ilhan, 2009).

Anticancer Applications

  • Indolinyl compounds have been studied for their anticancer properties. For example, bis(3'-indolyl)methane (DIM) and its analogs, including those based on indolinyl structures, have shown cytotoxicity against various cancer cell lines. These compounds modulate multiple signaling pathways, have antiangiogenic activities, and can induce apoptosis, demonstrating their potential as multi-targeted anticancer drugs (Safe, Papineni, & Chintharlapalli, 2008).
  • Novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties, namely diethyl(substituted phenyl/heteroaryl)(2-(2-oxoindolin-3-ylidene)hydrazinyl)methylphosphonates derivatives, were synthesized using a green synthesis approach. These compounds showed in vitro anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents or leads for novel drug development (Tiwari et al., 2018).

Antifungal and Anti-inflammatory Properties

  • Indolinyl compounds like 1-phenyl-2,3-dimethylpyrazolin 5-thione derivatives (PDPT, DTM, DTMM) showed antifungal activity against skin disease-causing fungi. This finding suggests the compound's potential application in treating fungal infections (Bikkulova, Ivanov, & Medvedeva, 1986).
  • Some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones synthesized from reactions involving indoline showed significant anti-inflammatory activity. This suggests the potential therapeutic application of indolinyl compounds in treating inflammation-related conditions (Amir, Javed, & Kumar, 2008).

Mechanism of Action

As a tyrosine kinase inhibitor, Indolinyl((4-methylphenyl)amino)methane-1-thione likely works by blocking the action of an enzyme called tyrosine kinase, which is involved in the growth and spread of cancer cells.

Safety and Hazards

The safety and hazards associated with Indolinyl((4-methylphenyl)amino)methane-1-thione are not detailed in the available resources .

properties

IUPAC Name

N-(4-methylphenyl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-6-8-14(9-7-12)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDYMFKZJUAVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolinyl((4-methylphenyl)amino)methane-1-thione

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